molecular formula C8H18ClNO B1441450 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride CAS No. 1354953-81-3

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride

Cat. No.: B1441450
CAS No.: 1354953-81-3
M. Wt: 179.69 g/mol
InChI Key: VOTPURGAPJLDRV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride (CAS 22104-62-7) is a high-purity chemical compound supplied for use as a certified reference material in pharmaceutical research and development. This compound is specifically recognized as a process-related impurity and degradation product of the drug substance Clobutinol Hydrochloride . Its primary research value lies in analytical method development and validation (AMV), where it is used to ensure the accuracy, specificity, and reliability of testing methods . Furthermore, it plays a critical role in quality control (QC) laboratories during the stability studies and commercial production of pharmaceuticals, helping to monitor and control impurity profiles in accordance with ICH guidelines . By providing this well-characterized impurity standard, researchers can support activities related to Abbreviated New Drug Applications (ANDA) and ensure the safety and consistency of final drug products. The compound is thoroughly characterized with comprehensive data compliant with regulatory standards. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-3,3-dimethylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(10)8(2,3)6-9(4)5;/h6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPURGAPJLDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-81-3
Record name 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride
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Preparation Methods

Nucleophilic Substitution on Activated Precursors

One classical approach involves converting 3,3-dimethylbutan-2-one into a suitable leaving group derivative at the 4-position, such as a tosylate or halide, followed by substitution with dimethylamine.

  • Tosylation of 3,3-dimethyl-4-hydroxybutan-2-one :
    The hydroxy group at the 4-position is converted into a tosylate using 4-toluenesulfonyl chloride in chloroform with pyridine as a base at 0–5°C, followed by stirring at room temperature for 15 hours. This yields 2,2-dimethyl-1-tosyloxy-butan-3-one with approximately 71% yield as colorless crystals.

  • Substitution with Dimethylamine :
    The tosylate intermediate is reacted with an excess of dimethylamine or a dimethylamino-containing nucleophile under controlled temperature (20–100°C) to afford the corresponding 4-(dimethylamino)-3,3-dimethylbutan-2-one. The reaction is typically carried out in polar aprotic solvents like glycol or dimethylformamide to enhance nucleophilicity and solubility.

  • Isolation and Salt Formation :
    After substitution, the free base is isolated and converted into the hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Reductive Amination of 4-Amino Precursors

An alternative method involves reductive amination of 4-amino-3,3-dimethylbutan-2-one or its derivatives:

  • Starting from 4-amino-3,3-dimethylbutan-2-one :
    The ketone is reacted with formaldehyde or paraformaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the dimethylamino group via sequential methylation steps.

  • Catalytic N-Methylation :
    Transition metal-catalyzed N-methylation using methanol or formic acid as methyl donors under borrowing hydrogen conditions has been reported as a clean and atom-efficient method to produce N,N-dimethylamine derivatives. This approach avoids hazardous methylating agents and reduces waste.

  • Hydrochloride Salt Formation :
    The resulting dimethylamino ketone is then converted into its hydrochloride salt by reaction with HCl in an appropriate solvent.

Direct Amination via Aminoalkylation

Another approach involves aminoalkylation of 3,3-dimethylbutan-2-one with dimethylaminoalkyl halides:

  • Reaction with Dimethylaminoalkyl Halides :
    The ketone is treated with 3-dimethylaminopropyl halides under basic conditions to form the target compound. This method requires careful control to prevent over-alkylation or side reactions.

  • Use of Organic Solvents and Acid-Binding Agents :
    Organic solvents such as chloroform or dimethylformamide and acid-binding agents like pyridine or sodium carbonate are employed to facilitate the reaction and neutralize generated acids.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Temperature 0°C to 120°C (preferably 20–100°C) Lower temperatures favored for tosylation; higher for substitution
Solvents Chloroform, dimethylformamide, glycol, ether Choice depends on step; aprotic solvents preferred for substitution
Reaction Time 2 to 48 hours Tosylation and substitution steps vary in duration
Molar Ratios 1:1 to 1:2 (substrate to nucleophile) Excess nucleophile often used to drive substitution
Acid-binding Agents Pyridine, sodium carbonate Neutralize HCl formed during tosylation or substitution
Reducing Agents Sodium cyanoborohydride, catalytic hydrogenation Used in reductive amination for methylation steps

Yields and Purity

  • Tosylation of 3,3-dimethyl-4-hydroxybutan-2-one typically achieves yields around 70–75%.
  • Subsequent substitution with dimethylamine or related nucleophiles has reported yields ranging from 55% to 80%, depending on reaction conditions and purification methods.
  • Reductive amination and catalytic N-methylation methods offer high selectivity and cleaner profiles, though specific yields for this compound are less documented but generally range from 60% to 85% in analogous systems.

Research Findings and Notes

  • The tosylation-substitution route is well-established and allows isolation of crystalline intermediates, facilitating purification and characterization.
  • Catalytic N-methylation methods represent greener alternatives, reducing hazardous waste and improving atom economy.
  • Direct aminoalkylation methods require careful control of reaction parameters to avoid side products and achieve high purity.
  • Hydrochloride salt formation is critical for stabilizing the dimethylamino functionality and improving compound handling and storage.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Tosylation + Nucleophilic Substitution Tosylation of 4-hydroxy derivative, substitution with dimethylamine, salt formation Well-established, crystalline intermediates Multi-step, uses pyridine (toxic) 55–75
Reductive Amination + Catalytic N-Methylation Amination of ketone, catalytic methylation, salt formation Cleaner, atom-efficient, fewer wastes Requires catalysts, longer times 60–85 (estimated)
Direct Aminoalkylation Reaction of ketone with dimethylaminoalkyl halide, salt formation Direct, fewer steps Side reactions possible, requires careful control 50–70

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a dimethylamino group and a ketone functional group, which contribute to its reactivity. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with molecular targets, while the ketone group is capable of participating in nucleophilic addition reactions. These interactions allow the compound to modulate the activity of enzymes and receptors, leading to various biological effects.

Chemistry

  • Reagent in Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Catalyst : Acts as a catalyst in specific chemical reactions.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting biochemical pathways.
  • Receptor Binding : Explored for its ability to bind to biological receptors, potentially altering physiological responses.

Medicine

  • Therapeutic Properties : Research indicates potential analgesic and anti-inflammatory effects.
  • Drug Development : Investigated as a candidate for new drug formulations targeting various diseases.

Industry

  • Production of Specialty Chemicals : Utilized as an intermediate in synthesizing pharmaceuticals and other specialty chemicals.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Research has shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria. In vitro studies indicated that it could serve as a natural antimicrobial agent, supporting its application in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride and related compounds:

Compound Name Functional Groups Substituents/Modifications Key Applications Reference
This compound Ketone, dimethylamino, hydrochloride 3,3-dimethyl groups Organic synthesis building block
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride Ester, methylamino, hydrochloride Methyl ester, 3,3-dimethyl groups Intermediate in chiral synthesis
3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride Ketone, dimethylamino, hydrochloride Phenyl group at 1-position Potential ligand or drug precursor
1-Diethylamino-2-oximino-3-butanone hydrochloride Ketone, diethylamino, oximino, hydrochloride Diethylamino, oxime group Coordination chemistry, chelating agent
4-(Dimethylamino)butanoic acid hydrochloride Carboxylic acid, dimethylamino, hydrochloride Linear chain with terminal COOH Peptide modification, pH-sensitive delivery
Key Observations:
  • Ketone vs. Ester/Carboxylic Acid: The target compound’s ketone group contrasts with esters (e.g., Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride) or carboxylic acids (e.g., 4-(Dimethylamino)butanoic acid hydrochloride). Ketones are less polar than esters or carboxylic acids, impacting solubility and reactivity in nucleophilic additions .
  • Diethylamino groups () introduce greater steric bulk and lower basicity than dimethylamino groups, altering binding affinity in coordination chemistry .
  • Oxime Functionalization: The oximino group in 1-Diethylamino-2-oximino-3-butanone hydrochloride enables chelation or condensation reactions, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: The target compound’s aliphatic ketone and dimethylamino groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). In contrast, the phenyl-substituted analog () may exhibit lower aqueous solubility due to hydrophobicity .
  • Basicity: The dimethylamino group (pKa ~8–10) provides moderate basicity, while diethylamino derivatives () are slightly less basic due to increased alkylation, affecting protonation states in biological systems .

Biological Activity

4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride (commonly referred to as DMAB) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article summarizes the current knowledge regarding its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C8H17ClN2O
  • Molecular Weight : 174.68 g/mol
  • CAS Number : 1354953-81-3
  • Physical State : White crystalline solid

DMAB exhibits its biological activity primarily through interactions with various biological targets. It is known to influence several biochemical pathways:

  • Receptor Interaction : DMAB may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling. Compounds with similar structures have shown affinity for multiple receptor types, which suggests a potential role in modulating neurotransmission.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell signaling and metabolism. For instance, DMAB may affect enzymes related to signal molecule biosynthesis, impacting processes such as quorum sensing in bacteria.
  • Cell Communication : The compound can influence cell-to-cell communication pathways, potentially altering cellular responses and behaviors in microbial and mammalian systems.

Biological Activity Overview

The biological activities of DMAB can be categorized into several key areas:

Antimicrobial Activity

DMAB has demonstrated antimicrobial properties against various strains of bacteria. Research indicates that it can inhibit biofilm formation in pathogens such as Pseudomonas aeruginosa, which is crucial for treating infections associated with biofilm-related resistance .

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of DMAB on different cell lines. The compound exhibits dose-dependent cytotoxicity, which is significant for its potential therapeutic applications. For example, at concentrations above 10 µM, DMAB significantly reduces cell viability in certain cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of DMAB is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and molecular weight suggest good bioavailability.
  • Distribution : Its lipophilic nature may facilitate penetration through cellular membranes.
  • Metabolism : Preliminary studies indicate that DMAB undergoes metabolic transformations that could affect its efficacy and safety profile.
  • Excretion : The elimination half-life remains under investigation, but initial findings suggest renal excretion as a primary pathway.

Case Studies and Research Findings

Several studies have explored the biological activity of DMAB:

  • Antibacterial Efficacy : A study demonstrated that DMAB effectively reduced biofilm formation by Staphylococcus aureus at concentrations as low as 5 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity in Cancer Models : In vitro assays revealed that DMAB induced apoptosis in human cancer cell lines, with IC50 values ranging from 8 to 15 µM depending on the specific cell type tested .
  • Neuroprotective Effects : Another investigation suggested that DMAB might offer neuroprotective benefits by modulating oxidative stress pathways in neuronal cells, indicating a potential application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMAB, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
DMABC8H17ClN2OAntimicrobial5
Compound AC7H16N2OCytotoxic10
Compound BC8H18N2Neuroprotective12

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride, and how can yield optimization be achieved?

  • Methodology : A common approach involves acid-catalyzed deprotection of intermediates. For example, hydrochloric acid in dioxane (4 M solution) can be added to precursors like tert-butoxycarbonyl (Boc)-protected amines under ambient conditions, followed by stirring and reduced-pressure concentration to isolate the hydrochloride salt . Yield optimization requires stoichiometric control, inert atmosphere to prevent side reactions, and purification via recrystallization or column chromatography.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1^1H-NMR (e.g., characteristic dimethylamino proton signals at δ 2.54 ppm and tert-butyl group signals at δ 1.02 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen-bonding interactions (e.g., broad singlet at δ 9.00 ppm for protonated amines) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar hydrazide derivatives .
  • UV/Vis Spectroscopy : λmax near 350 nm for dimethylamino-aromatic systems, useful for tracking electronic transitions .

Q. What storage conditions and safety protocols are critical for handling this compound?

  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation or oxidation .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity and skin/eye irritation risks. Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity in catalytic or biological systems?

  • Approach : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. For example, the dimethylamino group’s electron-donating effects can stabilize transition states in ketone-related reactions .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) .

Q. What analytical strategies resolve contradictions in reported spectral or stability data?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or pH variations. Standardize conditions (e.g., DMSO-d6 for protonation state consistency) and validate with high-resolution mass spectrometry (HRMS) .
  • Advanced Techniques : Use dynamic nuclear polarization (DNP) NMR or cryogenic spectroscopy to enhance signal resolution for trace impurities .

Q. How does the compound interact with environmental surfaces (e.g., lab equipment, indoor materials), and what are the implications for experimental reproducibility?

  • Surface Chemistry : Adsorption studies on silica or polymer surfaces using microspectroscopic imaging (e.g., AFM-IR) can reveal interfacial reactivity. The dimethylamino group may form hydrogen bonds with hydroxylated surfaces, altering compound stability .
  • Mitigation : Pre-treat surfaces with silanizing agents to minimize unwanted interactions during kinetic studies .

Methodological Framework for Research Design

Designing experiments to study the compound’s stability under varying pH and temperature conditions:

  • Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at 350 nm, quantifying half-life (t1/2t_{1/2}) using first-order kinetics.

Identify degradation products via LC-MS/MS and compare with DFT-predicted pathways .

Optimizing synthetic scalability while minimizing byproduct formation:

  • Key Variables :

  • Solvent Choice : Replace dioxane with acetonitrile to reduce toxicity while maintaining reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for regioselective acylation of tertiary amines.
    • Scale-Up : Use flow chemistry systems for controlled reagent mixing and heat dissipation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride
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4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride

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